molecular formula C19H19BrN4O7 B11469525 3-(5-bromofuran-2-yl)-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11469525
M. Wt: 495.3 g/mol
InChI Key: NOVVFBDJNLBQNG-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromofuran, oxadiazole, and trimethoxybenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to produce 5-bromofuran.

    Oxadiazole Formation: The bromofuran is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring.

    Amidation: The oxadiazole intermediate is then subjected to amidation with 3,4,5-trimethoxybenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial and anticancer properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The bromofuran and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar pharmacological properties.

    N-[(5-bromofuran-2-yl)methyl]-2,3,4-trifluoroaniline: This compound contains the bromofuran moiety and exhibits similar reactivity.

Uniqueness

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19BrN4O7

Molecular Weight

495.3 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H19BrN4O7/c1-27-12-8-10(9-13(28-2)15(12)29-3)17(25)21-6-7-22-18(26)19-23-16(24-31-19)11-4-5-14(20)30-11/h4-5,8-9H,6-7H2,1-3H3,(H,21,25)(H,22,26)

InChI Key

NOVVFBDJNLBQNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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